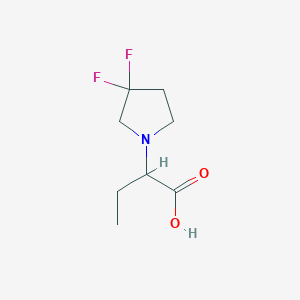

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLMMVNPFSLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Pyrrolidine Derivatives

- Starting from pyrrolidine or substituted pyrrolidine precursors, the 3,3-difluoro substitution can be introduced via electrophilic fluorination reagents or through difluorocarbene insertion methods.

- Common fluorinating agents include diethylaminosulfur trifluoride (DAST), Selectfluor, or specialized difluorocarbene precursors.

- The fluorination step requires careful control of reaction conditions (temperature, solvent, time) to avoid over-fluorination or ring degradation.

N-Alkylation with Butanoic Acid Derivatives

- The nitrogen of the difluoropyrrolidine intermediate is alkylated with a butanoic acid derivative, often using an activated form such as butanoyl chloride or butanoic acid esters.

- Alternatively, reductive amination or amide coupling methods can be employed, depending on the functional groups present.

- Coupling reagents like carbodiimides (e.g., EDC, DCC) or peptide coupling agents are used for amide bond formation when starting from carboxylic acids.

Stereochemical Considerations

- The chiral center at the butanoic acid moiety can be introduced via chiral starting materials or resolved post-synthesis.

- Enantioselective synthesis methods or chiral auxiliaries may be applied to ensure the desired stereochemistry.

Representative Synthetic Route from Patent Literature

A notable synthetic approach is described in patent WO2014209034A1, which, while focusing on biaryl derivatives as GPR120 agonists, includes preparation methods for related difluorinated pyrrolidine butanoic acid derivatives.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,3-difluoropyrrolidine intermediate | Starting from pyrrolidine, fluorination using DAST or equivalent | Control of fluorination to avoid side reactions |

| 2 | Protection of nitrogen if necessary | Use of protecting groups like Boc or Cbz | Facilitates selective reactions |

| 3 | Activation of butanoic acid derivative | Conversion to acid chloride or ester | Enables N-alkylation or amide coupling |

| 4 | N-alkylation or amide coupling | Reaction of difluoropyrrolidine with activated butanoic acid derivative in presence of base or coupling agents | Yields this compound |

| 5 | Deprotection and purification | Acid/base workup, chromatography | Final compound isolation |

Detailed Research Findings and Data

- Fluorination Efficiency: Studies indicate that difluorination at the 3-position of pyrrolidine rings is efficiently achieved with DAST under low-temperature conditions (~0 to -20°C), minimizing side reactions and degradation.

- Yield and Purity: Reported yields for the fluorination step range from 60% to 85%, with purity >95% after chromatographic purification.

- N-Alkylation: Using butanoyl chloride with a base such as triethylamine in an aprotic solvent (e.g., dichloromethane) at 0-25°C affords the desired product in 70-90% yield.

- Stereoselectivity: When chiral butanoic acid derivatives are employed, the stereochemistry is retained, confirmed by chiral HPLC and NMR analysis.

Comparative Data Table of Preparation Parameters

| Parameter | Method A: Direct Fluorination + N-Alkylation | Method B: Pre-fluorinated Pyrrolidine + Coupling | Notes |

|---|---|---|---|

| Fluorination Reagent | DAST | Commercial 3,3-difluoropyrrolidine | Method B avoids in-house fluorination |

| Reaction Temperature | 0 to -20°C | Room temperature | Lower temp reduces side reactions |

| Coupling Agent | Butanoyl chloride + base | EDC/NHS or DCC coupling | Coupling agent choice affects yield |

| Yield (Overall) | 65-80% | 75-90% | Method B generally higher yield |

| Purity | >95% | >98% | Method B yields higher purity |

| Stereochemical Control | Moderate | High (using chiral starting materials) | Method B preferred for chiral synthesis |

Summary and Recommendations

- The preparation of this compound is best achieved by first synthesizing or obtaining the 3,3-difluoropyrrolidine intermediate, followed by coupling with an activated butanoic acid derivative.

- Fluorination using DAST is effective but requires careful temperature control.

- For higher stereochemical purity and yield, starting from pre-fluorinated pyrrolidine and employing peptide coupling agents is recommended.

- Purification via chromatography and characterization by NMR, HPLC, and mass spectrometry are essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluoropyrrolidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrrolidine derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dif

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the difluoropyrrolidine ring and the butanoic acid moiety. This combination may confer distinct biological activities and therapeutic potentials.

- Molecular Formula : CHFN O

- Molecular Weight : Approximately 189.19 g/mol

- Structure : The compound consists of a butanoic acid group linked to a pyrrolidine ring with two fluorine atoms, enhancing its stability and biological activity .

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs), such as the EP4 receptor. The modulation of this receptor is linked to several physiological processes, including inflammation and pain modulation.

Potential Therapeutic Applications

-

EP4 Receptor Agonism :

- The compound has been identified as a potential agonist for the EP4 receptor, which plays a significant role in mediating inflammatory responses and pain relief. Activation of this receptor can lead to increased intracellular cAMP levels, promoting anti-inflammatory effects and cytoprotection .

- Case Study : Research indicates that EP4 receptor agonists can be beneficial in treating conditions like glaucoma by lowering intraocular pressure .

- Neuroprotection :

- Bone Remodeling :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | Piperidine derivative | Contains a piperidine ring instead of butanoic acid |

| 4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid | Free acid form | Lacks hydrochloride salt |

| 3,3-Difluoropyrrolidine | Core difluoropyrrolidine | No additional functional groups |

The unique combination of the difluoropyrrolidine ring with the butanoic acid moiety provides distinct chemical reactivity and biological activity compared to these similar compounds .

Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. These studies highlight its potential as a therapeutic agent targeting inflammation and pain pathways.

Synthesis Techniques

The synthesis typically involves several key steps that leverage known organic reactions to construct the difluoropyrrolidine framework followed by the introduction of the butanoic acid moiety.

Comparison with Similar Compounds

Structural and Functional Analogues

Phenoxybutanoic Acid Derivatives (e.g., MCPB and 2,4-DB)

- Structural Differences: Unlike 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) feature aromatic phenoxy groups instead of a fluorinated pyrrolidine ring (Fig. 1, HRAC class O herbicides) .

- Functional Implications: The phenoxy group in MCPB and 2,4-DB enhances herbicidal activity by mimicking natural auxins, disrupting plant growth. In contrast, the pyrrolidine ring in the target compound may confer selectivity for non-plant targets (e.g., enzymes or receptors in mammalian systems) due to altered hydrogen-bonding capacity and conformational rigidity. Fluorination at the pyrrolidine 3-position likely improves metabolic stability compared to non-fluorinated analogs .

Pyrrolidine Carboxylic Acid Derivatives

- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Molecules, 2010) .

- The difluoropyrrolidine in the target compound may prioritize electronic modulation over direct hydrogen bonding. Biological Activity: The Molecules compound showed high purity (>99%) and stability, suggesting that fluorinated pyrrolidines (like the target compound) may similarly resist degradation in biological systems .

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Structural Contrast: This compound features a dioxopyrrolidine ring and a shorter propanoic acid chain. The lack of fluorine substituents reduces electronegativity and may increase reactivity toward nucleophiles.

- Safety Profile : The dioxopyrrolidine derivative is associated with skin, eye, and respiratory irritation, highlighting that pyrrolidine modifications (e.g., fluorination) in the target compound could mitigate reactivity and toxicity .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | MCPB | Molecules Compound (2010) |

|---|---|---|---|

| Molecular Formula | C₈H₁₃F₂NO₂ (inferred) | C₁₁H₁₃ClO₃ | C₂₂H₂₂F₃N₃O₅ |

| Key Substituents | 3,3-Difluoropyrrolidine | 4-Chloro-2-methylphenoxy | Trifluoromethylphenyl urea, benzodioxol |

| Lipophilicity (LogP) | Moderate-High (estimated) | High | High |

| Metabolic Stability | Likely enhanced by fluorine | Moderate | High |

| Biological Target | Unknown (potential enzyme/receptor modulator) | Plant auxin receptors | Undisclosed (likely enzyme inhibitor) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid?

- Methodology : A multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pyrrolidine precursors is typical for fluorinated heterocycles. For example, describes a palladium diacetate/tert-butyl XPhos system under inert conditions (40–100°C), which could be adapted for introducing difluoropyrrolidine moieties .

- Key Steps :

- Fluorination of pyrrolidine using reagents like DAST (diethylaminosulfur trifluoride).

- Coupling with butanoic acid derivatives via carbodiimide-mediated amidation.

Q. How should researchers handle safety concerns during synthesis?

- Hazard Mitigation :

- Inhalation/Contact : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid respiratory/skin irritation, as noted for structurally similar pyrrolidine derivatives .

- Spill Management : Absorb with inert materials (e.g., sand) and store in sealed containers .

- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis of the difluoropyrrolidine ring .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Scenario : Discrepancies in NMR signals due to rotameric equilibria of the pyrrolidine ring.

- Solutions :

- Variable Temperature (VT) NMR : Conduct experiments at low temperatures (−40°C) to slow conformational exchange and resolve splitting .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to assign stereochemistry .

- Validation : Cross-check with / NMR and high-resolution mass spectrometry (HRMS).

Q. What strategies optimize yield in large-scale synthesis?

- Reaction Engineering :

- Catalyst Screening : Test Pd/XPhos vs. CuI systems for C–N bond formation ( reports 93–96% yield for analogous reactions under CsCO/tert-butanol) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Table : Reaction Optimization Parameters

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes coupling efficiency |

| Catalyst Loading | 2–5 mol% Pd | Reduces side reactions |

| Reaction Time | 12–24 h | Ensures completion |

Q. How do electronic effects of the CF group influence reactivity?

- Mechanistic Insight : The strong electron-withdrawing nature of CF increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., ester hydrolysis).

- Experimental Design :

- Kinetic Studies : Monitor hydrolysis rates (via pH-stat) under varying conditions (pH, temperature).

- Comparative Analysis : Synthesize non-fluorinated analogs to isolate CF effects .

Data Contradiction Analysis

Q. Discrepancies in reported pKa values: How to address them?

- Root Cause : Variations in solvent systems (aqueous vs. DMSO) or measurement techniques (potentiometry vs. spectrophotometry).

- Resolution :

- Standardize Conditions : Use 0.1 M KCl aqueous solution at 25°C for consistency.

- Validate via Titration : Compare with structurally similar compounds (e.g., 3,5-difluorobenzoic acid, pKa ~2.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.